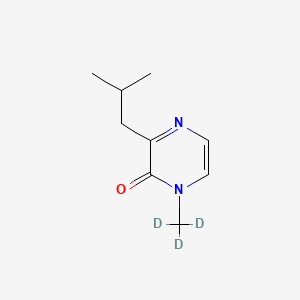
3-Isobutyl-1-methyl-d3-2-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyl-1-methyl-d3-2-pyrazinone is a deuterium-labeled compound with the molecular formula C9H11D3N2O and a molecular weight of 169.24 g/mol. This compound is a stable isotope-labeled version of 3-Isobutyl-1-methyl-2-pyrazinone, which is used in various scientific research applications, including metabolic studies and environmental analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves the incorporation of deuterium atoms into the parent compound, 3-Isobutyl-1-methyl-2-pyrazinone. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: The use of deuterated reagents in the synthesis of the parent compound can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to meet the demand for the compound.
Quality Control: Implementing strict quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-Isobutyl-1-methyl-d3-2-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May produce reduced forms of the compound with different functional groups.
Substitution: May result in the formation of substituted derivatives with various functional groups.
科学研究应用
3-Isobutyl-1-methyl-d3-2-pyrazinone has a wide range of scientific research applications, including:
Metabolic Research: Used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Analysis: Employed as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Utilized in imaging, diagnosis, and newborn screening for various diseases.
Organic Chemistry: Used as a chemical reference for identification, qualitative and quantitative analysis, and detection of small molecules.
作用机制
The mechanism of action of 3-Isobutyl-1-methyl-d3-2-pyrazinone involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its effects on biological systems. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical and physiological effects.
相似化合物的比较
Similar Compounds
3-Isobutyl-1-methyl-2-pyrazinone: The non-deuterated parent compound.
3-Isobutyl-1-methyl-2-pyrazinone-d2: A similar deuterium-labeled compound with two deuterium atoms.
3-Isobutyl-1-methyl-2-pyrazinone-d4: A similar deuterium-labeled compound with four deuterium atoms.
Uniqueness
3-Isobutyl-1-methyl-d3-2-pyrazinone is unique due to its specific deuterium labeling, which provides distinct advantages in metabolic studies and environmental analysis. The presence of three deuterium atoms allows for precise tracing and quantification in various research applications.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
169.24 g/mol |
IUPAC 名称 |
3-(2-methylpropyl)-1-(trideuteriomethyl)pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12)11(3)5-4-10-8/h4-5,7H,6H2,1-3H3/i3D3 |
InChI 键 |
TZUVQXWVTMFJMV-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=CN=C(C1=O)CC(C)C |
规范 SMILES |
CC(C)CC1=NC=CN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


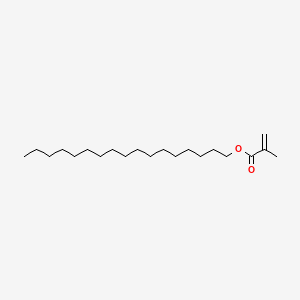
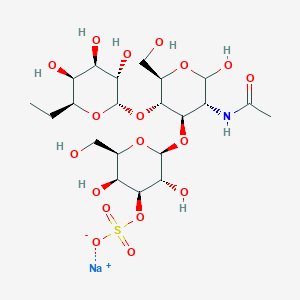
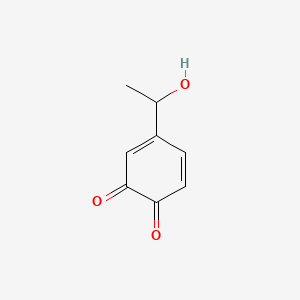

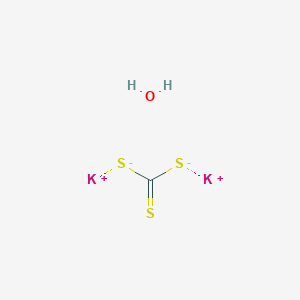
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

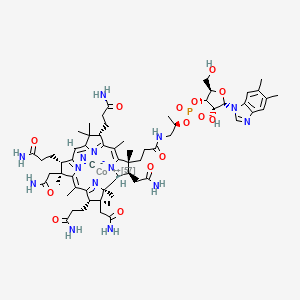
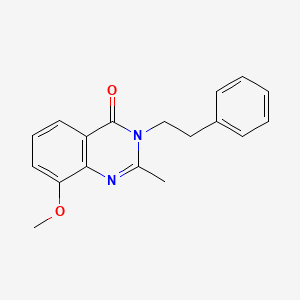
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
